3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride 3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 358360-19-7
VCID: VC8268178
InChI: InChI=1S/C6H9N3O.ClH/c7-5-4-6(10)9-3-1-2-8(5)9;/h4H,1-3,7H2;1H
SMILES: C1CN2C(=CC(=O)N2C1)N.Cl
Molecular Formula: C6H10ClN3O
Molecular Weight: 175.61 g/mol

3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride

CAS No.: 358360-19-7

Cat. No.: VC8268178

Molecular Formula: C6H10ClN3O

Molecular Weight: 175.61 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride - 358360-19-7

Specification

CAS No. 358360-19-7
Molecular Formula C6H10ClN3O
Molecular Weight 175.61 g/mol
IUPAC Name 7-amino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one;hydrochloride
Standard InChI InChI=1S/C6H9N3O.ClH/c7-5-4-6(10)9-3-1-2-8(5)9;/h4H,1-3,7H2;1H
Standard InChI Key ITFQITCTTLHXKP-UHFFFAOYSA-N
SMILES C1CN2C(=CC(=O)N2C1)N.Cl
Canonical SMILES C1CN2C(=CC(=O)N2C1)N.Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s bicyclic framework consists of a pyrazolo[1,2-a]pyrazole system, where the pyrazole rings are fused at positions 1 and 2. The amino group at position 3 and the ketone at position 1 contribute to its reactivity, while the hydrochloride salt improves aqueous solubility . The SMILES notation (Cl.NC1=CC(=O)N2CCCN12) confirms the presence of a protonated amine and a chloride counterion .

Molecular Formula and Weight

The molecular formula is C₆H₁₀ClN₃O, with a molecular weight of 175.619 g/mol . The InChI key (ITFQITCTTLHXKP-UHFFFAOYSA-N) and InChI string provide standardized identifiers for database referencing .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.358360-19-7
Molecular FormulaC₆H₁₀ClN₃O
Molecular Weight175.619 g/mol
SMILESCl.NC1=CC(=O)N2CCCN12
Purity95%
Storage Conditions2–8°C

Synthesis and Reaction Pathways

Thermodynamic vs. Kinetic Control

The reaction’s outcome depends on conditions: ultrasonication at room temperature favors kinetically controlled products (e.g., azolyltetrahydropyrimidines), while refluxing in acetic acid shifts the equilibrium toward thermodynamically stable dihydropyrazolopyrimidines . For example, heating 5-aminopyrazole-4-carbonitrile with 4-methoxybenzaldehyde and pyruvic acid yields 3-cyano-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (7) .

Table 2: Representative Reaction Conditions and Outcomes

ReactantsConditionsProductYieldSource
5-Aminopyrazole-4-carbonitrile, aldehydes, pyruvic acidUltrasonication, HOAc, 90 minTetrahydroazolo[1,5-a]pyrimidines45–80%
Same reactantsReflux, HOAc, 240 minDihydropyrazolopyrimidines28–66%

Physicochemical and Stability Profiles

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, the InChI and SMILES descriptors suggest characteristic absorption bands for the amine (≈3300 cm⁻¹), carbonyl (≈1700 cm⁻¹), and aromatic C=N (≈1600 cm⁻¹) groups.

Future Perspectives and Research Directions

Expanding Synthetic Methodologies

Future work could explore catalytic asymmetric synthesis to access enantiomerically pure variants, leveraging chiral auxiliaries or organocatalysts. Additionally, photochemical or electrochemical methods might offer greener alternatives to ultrasonication .

Biological Screening and Target Identification

Comprehensive in vitro screening against disease-relevant targets (e.g., kinases, GPCRs) is essential to unlock the compound’s pharmacological potential. Molecular docking studies could predict binding affinities, guiding structure-activity relationship (SAR) campaigns.

Formulation Development

Improving aqueous solubility through prodrug strategies or nanoparticle encapsulation could enhance bioavailability. Co-crystallization with co-formers might also optimize physicochemical properties for drug delivery .

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